tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-3-cyclopropylpropanoate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)13-9(12)8(14-11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
IABDKRZLDFWHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)ON |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate typically involves the coupling of a cyclopropyl-substituted carboxylic acid derivative with an aminooxy-containing tert-butyl carbamate reagent. The aminooxy group (-ONH2) is protected as a tert-butyl carbamate (Boc) to facilitate handling and selective reactivity.
Two main approaches are documented:
- Carbodiimide-mediated coupling of the aminooxy tert-butyl carbamate with the carboxylic acid derivative.
- Mixed anhydride or active ester formation followed by nucleophilic substitution with the aminooxy reagent.
Representative Synthetic Procedures
Coupling via Carbodiimide and Benzotriazole Activation
A widely used method involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate then reacts with tert-butyl 2-(aminooxy)ethylcarbamate to form the desired product.
- Reaction conditions: Dichloromethane solvent, room temperature, overnight stirring.
- Workup: Washing with water, brine, drying over sodium sulfate, and purification by chromatography.
- Yield: Approximately 74–83% depending on substrate and scale.
| Parameter | Details |
|---|---|
| Starting acid | (1R,4S)-7-(benzyloxy)-6-oxo-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-cyclopropane]-4-carboxylic acid |
| Aminooxy reagent | tert-Butyl 2-(aminooxy)ethylcarbamate |
| Coupling reagents | EDC·HCl, HOBt |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction time | Overnight (approx. 16 hours) |
| Yield | 74–83% |
| Purification | Silica gel chromatography (DCM:EtOAc:MeOH = 70:27:3) |
Spectroscopic data:
^1H NMR and MS confirm the structure with characteristic signals for the tert-butyl group, aminooxy protons, and cyclopropyl ring protons. Mass spectrometry shows the expected molecular ion peak [M-H]^- at m/z 458.9 for C16H26N4O6.
Mixed Anhydride Method Using Isobutyl Chloroformate
An alternative route involves formation of a mixed anhydride intermediate by reacting the carboxylic acid with isobutyl chloroformate in the presence of triethylamine at low temperature (-30 °C). The aminooxy tert-butyl carbamate is then added, and the reaction mixture is gradually warmed to 0 °C and stirred overnight.
- Solvent: Dehydrated ethyl acetate.
- Workup includes sequential aqueous washes (citric acid, sodium bicarbonate, brine), drying over magnesium sulfate, and crystallization from ethanol/hexane.
- Yield: Around 74%.
| Parameter | Details |
|---|---|
| Starting acid | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid |
| Aminooxy reagent | tert-Butyl 2-(aminooxy)ethylcarbamate |
| Coupling reagents | Isobutyl chloroformate, triethylamine |
| Solvent | Dehydrated ethyl acetate |
| Temperature | -30 °C to 0 °C |
| Reaction time | Overnight |
| Yield | 74% |
| Purification | Crystallization from ethanol/hexane |
This method is advantageous for its relatively mild conditions and straightforward purification by crystallization.
Detailed Research Findings
Reaction Monitoring and Optimization
- Thin Layer Chromatography (TLC) with acetone/hexane mixtures is used to monitor reaction progress.
- Reaction yields are optimized by controlling temperature, reagent stoichiometry, and reaction time.
- The presence of HOBt or benzotriazole derivatives improves coupling efficiency by suppressing side reactions and racemization.
Spectroscopic and Analytical Characterization
- ^1H NMR spectra show distinct singlets for the tert-butyl group (~1.44 ppm), multiplets for cyclopropyl protons (~0.1–0.6 ppm), and broad signals for aminooxy protons.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- Purity is typically confirmed by chromatographic methods and melting point analysis.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Carbodiimide (EDC·HCl) + HOBt | EDC·HCl, HOBt, tert-butyl 2-(aminooxy)ethylcarbamate, DCM, RT, overnight | 74–83 | Mild conditions, high yield | Requires chromatographic purification |
| Mixed Anhydride | Isobutyl chloroformate, triethylamine, ethyl acetate, -30 to 0 °C, overnight | 74 | Crystallization purification | Low temperature control needed |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study protein interactions and enzyme mechanisms. The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with electrophilic centers, while the cyclopropyl ring can participate in ring-opening reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate (MPI24b)
- Structure : Contains dual cyclopropane rings and a benzyloxycarbonyl (Cbz) protecting group instead of a tert-butyl ester.
- Synthesis: Prepared via coupling of methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride with a cyclopropane-modified carboxylic acid (80% yield, silica gel chromatography) .
- Key Differences :
- The methyl ester in MPI24b is less sterically hindered than the tert-butyl ester, increasing its hydrolysis susceptibility.
Biological Activity
Chemical Identity and Structure
tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate, with the CAS number 2060036-91-9, is a compound characterized by its unique structural features, including an aminooxy group and a cyclopropyl moiety. Its molecular formula is C12H23NO4, and it has a molecular weight of 245.32 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The aminooxy group is known to participate in the formation of covalent bonds with aldehydes and ketones, potentially leading to the inhibition of enzymes that rely on these substrates. This mechanism suggests its potential as a therapeutic agent in conditions where modulation of enzyme activity is beneficial.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds containing aminooxy groups have shown efficacy against various bacterial strains.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : The ability to modulate neurotransmitter systems could position this compound as a candidate for neuroprotective therapies.
Case Studies and Research Findings
- Antimicrobial Studies : A study exploring the antimicrobial properties of aminooxy compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant strains .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that compounds with cyclopropyl and aminooxy functionalities induced apoptosis in a dose-dependent manner. This suggests that this compound may inhibit tumor growth through similar mechanisms .
- Neuroprotective Research : Preliminary studies have indicated that related compounds can enhance neuronal survival under oxidative stress conditions, which may be relevant for neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2060036-91-9 |
| Antimicrobial Activity | Active against Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
